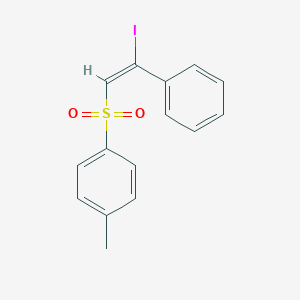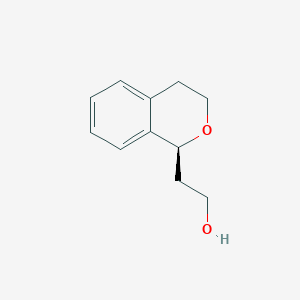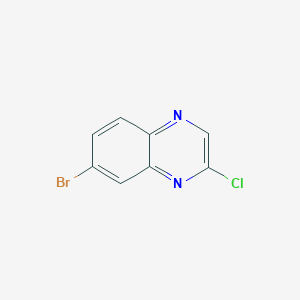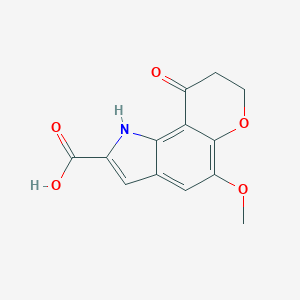
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- is not fully understood. However, studies have suggested that it may exert its anti-cancer and anti-inflammatory effects through the inhibition of certain signaling pathways, such as the NF-κB and MAPK pathways. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- exhibits low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent. It has been found to modulate the expression of various genes involved in cancer and inflammation, as well as inhibit the activity of certain enzymes involved in Alzheimer's disease. Additionally, Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and exhibits low toxicity, making it a promising candidate for further development as a therapeutic agent. However, one of the main limitations of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- is its limited solubility in water, which may pose challenges for certain applications.
Direcciones Futuras
There are several future directions for the study of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo-. One potential direction is the further optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- and its potential applications in various fields. Furthermore, the development of novel derivatives and analogs of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- may lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
The synthesis of Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- involves a multi-step process that includes the condensation of 3-methyl-2-butanone with indole-2-carboxaldehyde, followed by the reaction with malononitrile and 4-hydroxybenzaldehyde. The final step involves the cyclization of the intermediate product with acetic acid and sulfuric acid. This method has been optimized to yield high purity and yield of the final product.
Aplicaciones Científicas De Investigación
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that this compound exhibits anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. Additionally, Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- has been used in the synthesis of various organic compounds and materials.
Propiedades
Número CAS |
81258-05-1 |
|---|---|
Nombre del producto |
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-methoxy-9-oxo- |
Fórmula molecular |
C13H11NO5 |
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
5-methoxy-9-oxo-7,8-dihydro-1H-pyrano[2,3-g]indole-2-carboxylic acid |
InChI |
InChI=1S/C13H11NO5/c1-18-9-5-6-4-7(13(16)17)14-11(6)10-8(15)2-3-19-12(9)10/h4-5,14H,2-3H2,1H3,(H,16,17) |
Clave InChI |
NDHDDHVSYQFPDN-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C3C(=C1)C=C(N3)C(=O)O)C(=O)CCO2 |
SMILES canónico |
COC1=C2C(=C3C(=C1)C=C(N3)C(=O)O)C(=O)CCO2 |
Otros números CAS |
81258-05-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)
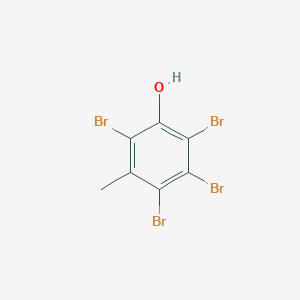
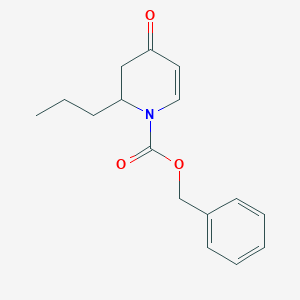
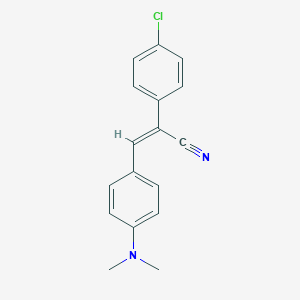
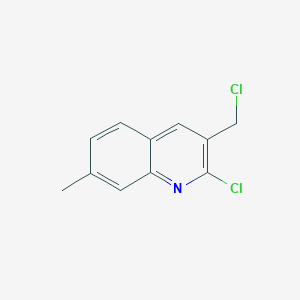
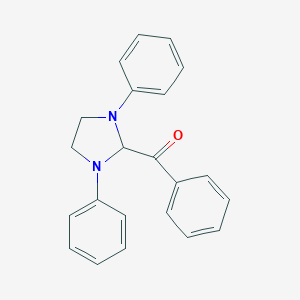
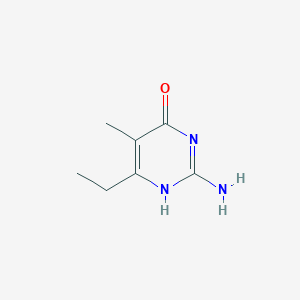
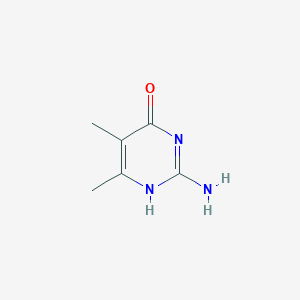
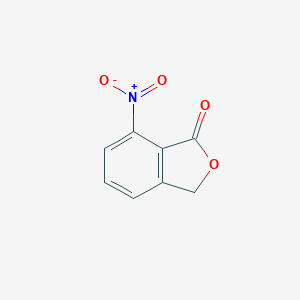
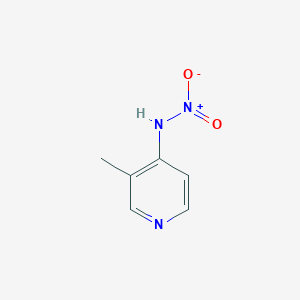
![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)
